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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde

Cat. No.: B1272629 Get Quote

This guide provides a comprehensive validation of the chemical structure of 2-Amino-5-
chlorobenzaldehyde through a detailed analysis of its spectral data. By comparing

experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with

data from structurally related alternatives, we provide clear evidence for its molecular

architecture. This document is intended for researchers, scientists, and professionals in drug

development who rely on accurate structural elucidation.

Structural Overview and Comparison
2-Amino-5-chlorobenzaldehyde is an aromatic compound featuring an aldehyde group (-

CHO) and an amino group (-NH₂) ortho to each other on a benzene ring, with a chlorine atom

(-Cl) in the para position relative to the amino group.[1] To validate this specific substitution

pattern and the presence of these functional groups, its spectral data is compared against

three alternative structures: Benzaldehyde, 2-Aminobenzaldehyde, and 4-Chlorobenzaldehyde.
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Compound Structure Key Features

2-Amino-5-

chlorobenzaldehyde

Aldehyde, primary amine, and

chloro-substituted aromatic

ring.

Benzaldehyde

A simple aromatic aldehyde,

serving as a baseline for the

aldehyde and aromatic signals.

2-Aminobenzaldehyde

Contains the ortho-amino and

aldehyde groups, helping to

identify their specific spectral

influence.[2]

4-Chlorobenzaldehyde

Contains the chloro-substituent

and aldehyde, isolating the

effect of the chlorine atom on

the ring.

Comparative Spectral Data Analysis
The following sections present the experimental data for 2-Amino-5-chlorobenzaldehyde and

compare it with the reference compounds.
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Proton NMR provides information on the chemical environment of hydrogen atoms in the

molecule. The spectrum of 2-Amino-5-chlorobenzaldehyde is distinct due to the electronic

effects of the amino, chloro, and aldehyde groups on the aromatic protons.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

Compound
Aldehyde-H (δ
ppm)

Aromatic-H (δ ppm) Amine-H (δ ppm)

2-Amino-5-

chlorobenzaldehyde
9.80 (s, 1H)

7.44 (d, 1H), 7.25 (dd,

1H), 6.61 (d, 1H)
6.14 (br s, 2H)

Benzaldehyde ~10.0 (s, 1H)[3] ~7.2-7.4 (m, 5H)[3] N/A

2-Aminobenzaldehyde 9.85 (s, 1H)[4]

7.46 (dd, 1H), 7.26-

7.32 (m, 1H), 6.70-

6.76 (m, 1H), 6.63 (d,

1H)[4]

6.12 (s, 2H)[4]

4-

Chlorobenzaldehyde
9.99 (s, 1H)[5]

7.85 (d, 2H), 7.55 (d,

2H)[6]
N/A

Interpretation:

Aldehyde Proton: The singlet at ~9.80 ppm is characteristic of an aldehyde proton.

Aromatic Protons: The presence of three distinct signals in the aromatic region (a doublet, a

doublet of doublets, and another doublet) confirms a tri-substituted benzene ring. The upfield

shift of the proton at 6.61 ppm is due to the electron-donating effect of the adjacent amino

group.

Amine Protons: The broad singlet at 6.14 ppm, integrating to two protons, is indicative of a

primary amine (-NH₂).

Carbon-13 NMR identifies the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
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Compound Carbonyl-C (δ ppm) Aromatic-C (δ ppm)

2-Amino-5-

chlorobenzaldehyde
192.9

148.4, 135.3, 134.3, 120.8,

119.3, 117.7

Benzaldehyde ~192.5[5]
136.5, 134.6, 129.8, 129.1[5]

[7]

2-Aminobenzaldehyde ~194.7
151.7, 136.1, 135.5, 119.2,

117.0, 116.5

4-Chlorobenzaldehyde 190.9[8] 141.0, 134.7, 130.9, 129.5[8]

Interpretation:

Carbonyl Carbon: The signal at 192.9 ppm is characteristic of an aldehyde carbonyl carbon.

[9]

Aromatic Carbons: Six distinct signals are observed, confirming a substituted benzene ring

where symmetry is broken. The chemical shifts are influenced by the attached amino, chloro,

and aldehyde groups. The carbon attached to the amino group (C-2) is shifted upfield to

~148.4 ppm, while the carbon attached to the chlorine (C-5) is also significantly affected.

IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Functional Group Expected Range (cm⁻¹)
Observed for 2-Amino-5-
chlorobenzaldehyde
(Characteristic Peaks)

N-H Stretch (Amine)
3300-3500 (two bands for

primary amine)[10]
~3400 and ~3300 cm⁻¹

Aromatic C-H Stretch 3000-3100[11] ~3050 cm⁻¹

Aldehyde C-H Stretch
2700-2850 (often two weak

bands)[12]
~2820 and ~2740 cm⁻¹

C=O Stretch (Aldehyde)
1690-1715 (for aromatic

aldehydes)[9]
~1700 cm⁻¹

N-H Bend (Amine) 1580-1650[10] ~1620 cm⁻¹

Aromatic C=C Stretch 1450-1600 Multiple bands in this region

C-N Stretch (Aromatic Amine) 1250-1335[10] ~1300 cm⁻¹

C-Cl Stretch 600-800 ~750 cm⁻¹

Interpretation: The presence of two distinct N-H stretching bands confirms a primary amine.

The characteristic aldehyde C-H and strong C=O stretching absorptions confirm the aldehyde

group.[12] The combination of these peaks strongly supports the proposed structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data

Compound Molecular Weight ( g/mol ) Key Fragments (m/z)

2-Amino-5-

chlorobenzaldehyde
155.58

155/157 (M⁺, isotopic peak for

Cl), 154 (M-H)⁺, 126 (M-

CHO)⁺, 90

Benzaldehyde 106.12
106 (M⁺), 105 (M-H)⁺, 77

(C₆H₅)⁺[1][13]
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Interpretation: The mass spectrum shows a molecular ion peak (M⁺) at m/z 155, with a

characteristic M+2 peak at m/z 157 (approximately one-third the intensity), which is definitive

for a compound containing one chlorine atom. Key fragmentation includes the loss of a

hydrogen radical (m/z 154) and the formyl group (m/z 126), consistent with the structure of an

aldehyde.[13][14]

Workflow for Structural Validation
The logical process for validating the structure of 2-Amino-5-chlorobenzaldehyde using the

discussed spectral data is illustrated below.

Initial Analysis Detailed Structural Elucidation

Data Interpretation & Validation

Mass Spectrometry (MS)

Molecular Weight & Formula
(C₇H₆ClNO)

Provides M⁺ peak

Infrared (IR) Spectroscopy

Functional Groups
(-NH₂, -CHO, C-Cl)

Identifies vibrations

¹³C NMR

Carbon Framework

Shows C environments

¹H NMR

Proton Connectivity &
Substitution Pattern

Shows H environments & coupling

Validated Structure:
2-Amino-5-chlorobenzaldehyde

Click to download full resolution via product page

Caption: Workflow for spectral data validation.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard pulse program with a 30° pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Set the relaxation delay to 1.0 seconds and the acquisition time to 4.0 seconds.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.[15]

Set the spectral width to cover a range of 0 to 220 ppm.

Use a relaxation delay of 2.0 seconds.

Accumulate at least 1024 scans, depending on the sample concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS

signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol

and allowing it to dry.

Record a background spectrum of the empty ATR accessory.[16]

Place a small amount of the solid sample directly onto the crystal, ensuring complete

coverage of the sampling area.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Acquisition:

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile

solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Ionization Method: Electron Impact (EI) is typically used for small, relatively volatile

molecules.

Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-

flight analyzer).

Acquisition:

Introduce the sample into the ion source (a direct insertion probe can be used for solid

samples).[17]

Use a standard EI energy of 70 eV to induce ionization and fragmentation.[18]

Scan a mass range of m/z 40 to 400 to ensure detection of the molecular ion and relevant

fragments.

Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Compare the isotopic distribution of the molecular ion peak with the theoretical pattern for a

monochlorinated compound.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an

unambiguous validation of the structure of 2-Amino-5-chlorobenzaldehyde. Each technique
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offers complementary information: MS confirms the molecular formula and the presence of

chlorine, IR identifies the key functional groups, and NMR elucidates the precise connectivity

and substitution pattern of the atoms. The experimental data is fully consistent with the

proposed structure and clearly distinguishable from that of related alternative compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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